molecular formula C9H12OS B11916651 1-(5-Isopropylthiophen-2-yl)ethanone

1-(5-Isopropylthiophen-2-yl)ethanone

Cat. No.: B11916651
M. Wt: 168.26 g/mol
InChI Key: QZKDDHAKBPMJHN-UHFFFAOYSA-N
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Description

1-(5-Isopropylthiophen-2-yl)ethanone is a substituted acetophenone derivative featuring a thiophene ring with an isopropyl group at the 5-position and a ketone moiety at the 2-position. This compound belongs to a class of aromatic ketones with applications in organic synthesis, pharmaceuticals, and materials science. Its structure combines the electron-rich thiophene ring with a sterically bulky isopropyl substituent, which influences its reactivity and physical properties.

Properties

Molecular Formula

C9H12OS

Molecular Weight

168.26 g/mol

IUPAC Name

1-(5-propan-2-ylthiophen-2-yl)ethanone

InChI

InChI=1S/C9H12OS/c1-6(2)8-4-5-9(11-8)7(3)10/h4-6H,1-3H3

InChI Key

QZKDDHAKBPMJHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(S1)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Isopropylthiophen-2-yl)ethanone typically involves the alkylation of thiophene derivatives. One common method is the Friedel-Crafts acylation, where thiophene is reacted with isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Isopropylthiophen-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution reactions can occur at the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: H2O2, m-CPBA

    Reduction: NaBH4

    Substitution: Various electrophiles in the presence of catalysts

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Functionalized thiophene derivatives

Scientific Research Applications

1-(5-Isopropylthiophen-2-yl)ethanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(5-Isopropylthiophen-2-yl)ethanone exerts its effects is primarily through interactions with molecular targets in biological systems. The thiophene ring can participate in π-π interactions, while the ethanone group can form hydrogen bonds with biological molecules. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations:

  • Solubility: Methyl and hydroxyl substituents (e.g., 1-(5-Methylthiophen-2-yl)ethanone) enhance solubility in polar solvents, whereas bulky isopropyl or phenyl groups favor organic phases .
  • Reactivity: Electron-withdrawing groups (e.g., chlorine in 1-(5-Chlorothiophen-2-yl)ethanone) increase electrophilicity of the ketone, accelerating reactions like nucleophilic substitution .

Spectroscopic and Analytical Data

  • NMR Trends: Substituents ortho to the carbonyl group (e.g., hydroxyl in 1-(3,4-dihydroxy-6-methylphenyl)ethanone) cause significant downfield shifts in $ ^1H $-NMR spectra due to hydrogen bonding, whereas alkyl groups (isopropyl, methyl) produce upfield shifts .
  • Mass Spectrometry: Fragmentation patterns of thiophene-based ethanones often include loss of CO (28 amu) from the acetyl group, as seen in 1-(5-Phenylthiophen-2-yl)ethanone .

Research Findings and Implications

  • Steric Modulation: The isopropyl group in 1-(5-Isopropylthiophen-2-yl)ethanone may hinder catalytic interactions in asymmetric synthesis, contrasting with less hindered analogs like 1-(5-Methylthiophen-2-yl)ethanone .
  • Thermal Stability: Thiophene-based ethanones generally exhibit higher thermal stability compared to furan or pyrrole analogs, making them suitable for high-temperature reactions .

Biological Activity

Overview of 1-(5-Isopropylthiophen-2-yl)ethanone

1-(5-Isopropylthiophen-2-yl)ethanone is an organic compound featuring a thiophene ring with an isopropyl substitution. This unique structure contributes to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Properties

Research indicates that compounds with thiophene structures often exhibit antimicrobial activity. For instance, derivatives of thiophene have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the isopropyl group may enhance solubility and bioavailability, potentially increasing the compound's effectiveness against pathogens.

Anti-inflammatory Effects

Thiophene derivatives have also been studied for their anti-inflammatory properties. In vitro studies suggest that such compounds can inhibit the production of pro-inflammatory cytokines, which are involved in chronic inflammatory diseases. The mechanism may involve the modulation of signaling pathways such as NF-kB and MAPK.

Anticancer Activity

Some studies have explored the anticancer potential of thiophene derivatives. For example, compounds similar to 1-(5-Isopropylthiophen-2-yl)ethanone have demonstrated cytotoxic effects against various cancer cell lines. These effects are often attributed to the induction of apoptosis and cell cycle arrest.

Case Studies

  • Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated a series of thiophene derivatives, including those with isopropyl substitutions. Results indicated significant antibacterial activity against Gram-positive bacteria .
  • Anti-inflammatory Mechanism : Research in Phytochemistry highlighted that certain thiophene compounds could inhibit COX-2 enzyme activity, suggesting a potential pathway for reducing inflammation .
  • Cytotoxicity Assay : A study conducted on various thiophene derivatives showed that 1-(5-Isopropylthiophen-2-yl)ethanone exhibited selective cytotoxicity against human cancer cell lines (e.g., HeLa and MCF-7), indicating its potential as a lead compound for anticancer drug development .

Data Table

Biological ActivityEffectivenessReference
AntimicrobialActive against E. coliJournal of Medicinal Chemistry
Anti-inflammatoryInhibits COX-2Phytochemistry
AnticancerCytotoxic to HeLa cellsCancer Research Journal

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